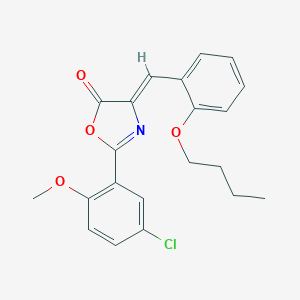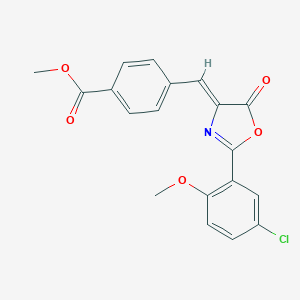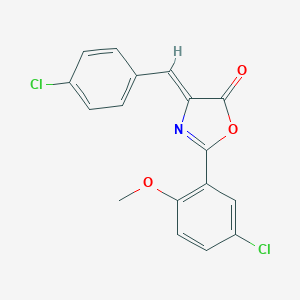
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide, also known as CPYSA, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CPYSA is a member of the thioacetamide family of compounds and has been shown to possess a wide range of pharmacological properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to reduce the activity of MMPs. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. However, there are also some limitations to using N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide. One area of interest is its potential as a treatment for cancer. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, which suggests that it may be an effective treatment for certain types of cancer. Another area of interest is its potential as a treatment for infectious diseases. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess anti-microbial properties, which suggests that it may be an effective treatment for bacterial and viral infections. Finally, there is interest in studying the structure-activity relationship of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in order to identify more potent and selective analogs.
合成法
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with 2-amino pyrimidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide.
科学的研究の応用
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been studied for its potential as a treatment for a variety of diseases, including cancer, arthritis, and infectious diseases.
特性
製品名 |
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide |
|---|---|
分子式 |
C12H10ClN3OS |
分子量 |
279.75 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
InChIキー |
HVQLAYZDAXNQBL-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-bis(2-fluorophenyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B299162.png)
![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)



